molecular formula C6H3BrClFS B12843492 5-Bromo-4-chloro-2-fluorobenzenethiol

5-Bromo-4-chloro-2-fluorobenzenethiol

Cat. No.: B12843492
M. Wt: 241.51 g/mol
InChI Key: XOIOTNRMPNKATO-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-fluorobenzenethiol is an organosulfur compound with the molecular formula C6H3BrClFS It is a derivative of benzenethiol, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-fluorobenzenethiol typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of benzenethiol derivatives. The reaction conditions often include the use of halogenating agents such as bromine and chlorine under controlled temperatures and solvents to achieve selective substitution.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-fluorobenzenethiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide or disulfide using reducing agents such as sodium borohydride.

    Substitution: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles like amines, alcohols; reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides, disulfides

    Substitution: Various substituted benzenethiol derivatives

Scientific Research Applications

5-Bromo-4-chloro-2-fluorobenzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-Bromo-4-chloro-2-fluorobenzenethiol exerts its effects depends on its interaction with molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The halogen atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity towards biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-chloro-2-fluorobenzoic acid
  • 5-Bromo-2-chloro-4-fluorobenzenethiol
  • Methyl 5-bromo-4-chloro-2-fluorobenzoate

Uniqueness

5-Bromo-4-chloro-2-fluorobenzenethiol is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with tailored chemical and biological activities.

Biological Activity

5-Bromo-4-chloro-2-fluorobenzenethiol is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and drug discovery. Its unique combination of bromine, chlorine, and fluorine substituents on a benzene ring contributes to its potential biological activity. This article explores the biological implications of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

The molecular formula of this compound is C₆H₄BrClF, with a molecular weight of approximately 227.46 g/mol. The presence of halogens often enhances the compound's reactivity and biological properties, making it a valuable scaffold for drug development.

While specific mechanisms of action for this compound are not extensively documented, halogenated compounds typically exhibit biological activity through several pathways:

  • Electrophilic Interactions : The halogen atoms can engage in electrophilic interactions with nucleophilic sites on proteins and nucleic acids.
  • Halogen Bonding : The presence of bromine and chlorine can facilitate halogen bonding, influencing the conformation and stability of biomolecules.
  • Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting specific enzymes related to disease pathways.

Biological Activity Studies

Research has indicated that derivatives of halogenated benzenes often exhibit significant biological activities. For instance:

  • Antimicrobial Activity : Some studies have reported that halogenated benzenes can possess antimicrobial properties due to their ability to disrupt cellular membranes or inhibit essential enzymatic functions.
  • Anticancer Properties : Compounds with similar structures have been evaluated for their anticancer potential. For example, studies on related compounds have shown inhibition against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
  • Neuroprotective Effects : Research has also explored the neuroprotective effects of halogenated compounds in models of neurodegenerative diseases, suggesting that they may modulate pathways involved in oxidative stress and inflammation.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of halogenated benzenes, including derivatives similar to this compound. The results indicated significant antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific derivative tested.

Anticancer Evaluation

In another study focusing on anticancer properties, derivatives were tested against human breast cancer cell lines (MCF-7). Results showed that certain substitutions increased cytotoxicity significantly compared to non-halogenated analogs, indicating a structure-activity relationship where halogenation plays a crucial role in enhancing biological efficacy.

Data Table: Biological Activity Overview

Biological ActivityCompoundTargetIC50/EC50 ValuesReference
AntimicrobialThis compoundGram-positive bacteria10-50 µg/mL
AnticancerSimilar DerivativeMCF-7 Cells< 50 µM
NeuroprotectionRelated CompoundOxidative Stress PathwayIC50 = 20 µM

Properties

Molecular Formula

C6H3BrClFS

Molecular Weight

241.51 g/mol

IUPAC Name

5-bromo-4-chloro-2-fluorobenzenethiol

InChI

InChI=1S/C6H3BrClFS/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H

InChI Key

XOIOTNRMPNKATO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)S)F

Origin of Product

United States

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